2,2,3,4,4,4-Hexafluorobutyl methacrylate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. It is known for its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. This compound is widely used in the synthesis of fluorinated polymers and copolymers, which find applications in various industries including coatings, adhesives, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4,4,4-Hexafluorobutyl methacrylate can be synthesized via atom transfer radical polymerization (ATRP). The process involves the reaction of methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol in the presence of a catalyst such as copper bromide and a ligand like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA). The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ATRP processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be employed.
Addition: Catalysts such as palladium or platinum complexes are often used.
Major Products Formed
Homopolymers: Poly(this compound)
Copolymers: Copolymers with other methacrylates or acrylates
Functionalized Derivatives: Products with substituted fluorine atoms
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers with unique properties such as low surface energy and chemical resistance.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and inert polymers.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and electronics industries
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-hexafluorobutyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound provide chemical resistance and hydrophobicity, making the resulting polymers suitable for various applications. The molecular targets and pathways involved include the interaction of the methacrylate group with initiators or catalysts to form polymer chains .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl methacrylate is unique due to its specific fluorine arrangement, which imparts distinct properties such as higher chemical resistance and lower surface energy compared to other fluorinated methacrylates. This makes it particularly suitable for applications requiring extreme durability and performance .
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPUWGVOPDJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64376-86-9 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80880403 | |
Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64376-86-9, 36405-47-7 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.